

A Comparative Guide to ORAC and TEAC Assays for Antioxidant Capacity Assessment

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This guide provides a comprehensive comparison of two widely used methods for measuring antioxidant capacity: the Oxygen Radical Absorbance Capacity (ORAC) assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Understanding the principles, methodologies, and correlation between these assays is crucial for selecting the appropriate method and for the accurate interpretation of results in research and development.

Introduction to Antioxidant Capacity Assays

Antioxidant capacity is a measure of the ability of a substance to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidation. The quantification of antioxidant capacity is essential in the fields of nutrition, pharmacology, and drug development to screen for novel antioxidant compounds and to understand the mechanisms of action of various substances. The ORAC and TEAC assays are two of the most common methods employed for this purpose, each with its own distinct advantages and limitations.

Assay Principles: A Fundamental Divergence

The primary difference between the ORAC and TEAC assays lies in their underlying chemical mechanisms.

ORAC (Oxygen Radical Absorbance Capacity): This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxy radicals. The

mechanism is based on Hydrogen Atom Transfer (HAT), where the antioxidant donates a hydrogen atom to quench the peroxy radical.^[1] This process is considered to be more biologically relevant as it mimics the action of antioxidants against lipid peroxidation in vivo. The assay follows the decay of a fluorescent probe (commonly fluorescein) over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

TEAC (Trolox Equivalent Antioxidant Capacity): This assay, also known as the ABTS assay, is based on the ability of an antioxidant to reduce the pre-formed radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The primary mechanism is Single Electron Transfer (SET), where the antioxidant donates an electron to the ABTS radical cation, causing a decolorization that is measured spectrophotometrically.^[1] While the ABTS radical is not physiologically relevant, the assay is valued for its simplicity and applicability to both hydrophilic and lipophilic antioxidants.

Correlation Between ORAC and TEAC Assays

The correlation between ORAC and TEAC values can be inconsistent and is highly dependent on the samples being analyzed. Several studies have reported a lack of a strong, direct correlation between the two assays. This is largely attributed to their different reaction mechanisms (HAT vs. SET) and the different radical species employed.

For instance, a study comparing the antioxidant capacity of human serum using both methods found no correlation between the ORAC and TEAC results.^{[2][3]} Another study investigating plasma samples also initially found no correlation, though a significant but weak correlation was observed after modifying the TEAC protocol.^{[4][5]} Conversely, some studies on specific food matrices have reported moderate to high correlations. For example, a study on the Korean diet found a correlation coefficient (r) of 0.789 between the two assays.

The general consensus is that a direct comparison of absolute values obtained from ORAC and TEAC assays should be approached with caution. The choice of assay should be guided by the specific research question and the nature of the antioxidants being investigated.

Data Presentation: Comparative Summary

The following table summarizes key comparative aspects of the ORAC and TEAC assays.

Feature	ORAC Assay	TEAC Assay
Principle	Hydrogen Atom Transfer (HAT) [1]	Single Electron Transfer (SET) [1]
Radical Source	Peroxyl radical (from AAPH)	ABTS radical cation (ABTS•+)
Detection Method	Fluorometry	Spectrophotometry (Colorimetry)
Endpoint	Area Under the Curve (AUC) of fluorescence decay	Reduction in absorbance at a specific wavelength
Biological Relevance	Considered more biologically relevant (mimics lipid peroxidation) [1]	Uses a non-physiological radical [6]
Standard	Trolox	Trolox
Correlation	Often weak or no correlation with TEAC in biological samples [2] [3] [4] [5]	Varies with sample type, can show some correlation in food matrices
Advantages	High specificity, responds to a wide range of antioxidants [2]	Simpler, cheaper, and faster than ORAC [1]
Disadvantages	Longer assay time (approx. 60 min more than TEAC) [2]	Can underestimate antioxidant capacity, affected by dilution [1] [2]

Experimental Protocols

Below are detailed, step-by-step methodologies for performing the ORAC and TEAC assays.

ORAC Assay Protocol

This protocol is a generalized procedure and may require optimization based on the specific samples and laboratory equipment.

Materials:

- 96-well black microplate
- Fluorescence microplate reader with temperature control (37°C) and excitation/emission wavelengths of ~485 nm and ~520 nm, respectively
- Fluorescein sodium salt
- 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
- Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
- 75 mM Phosphate buffer (pH 7.4)

Procedure:

- Preparation of Reagents:
 - Fluorescein Stock Solution (e.g., 4 µM): Dissolve fluorescein sodium salt in 75 mM phosphate buffer. Store protected from light at 4°C.
 - Fluorescein Working Solution: Immediately before use, dilute the stock solution with phosphate buffer to the desired final concentration.
 - AAPH Solution (e.g., 75 mM): Dissolve AAPH in 75 mM phosphate buffer. This solution must be prepared fresh daily.
 - Trolox Standards: Prepare a stock solution of Trolox in phosphate buffer. Create a series of dilutions to generate a standard curve (e.g., 0-100 µM).
- Assay Procedure:
 - Pipette 150 µL of the fluorescein working solution into each well of the 96-well plate.
 - Add 25 µL of either the sample, Trolox standard, or phosphate buffer (as a blank) to the appropriate wells.
 - Incubate the plate at 37°C for 30 minutes in the plate reader.

- Initiate the reaction by adding 25 μ L of the freshly prepared AAPH solution to all wells.
- Immediately begin kinetic fluorescence readings at 1-2 minute intervals for 60-90 minutes.
- Data Analysis:
 - Calculate the Area Under the Curve (AUC) for each sample and standard.
 - Determine the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
 - Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
 - Determine the ORAC value of the samples by interpolating their Net AUC values from the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).

TEAC Assay Protocol

This protocol is a generalized procedure and may require optimization.

Materials:

- 96-well clear microplate
- Spectrophotometric microplate reader capable of reading absorbance at ~734 nm
- 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
- Potassium persulfate ($K_2S_2O_8$)
- Trolox
- Ethanol or Phosphate Buffered Saline (PBS)

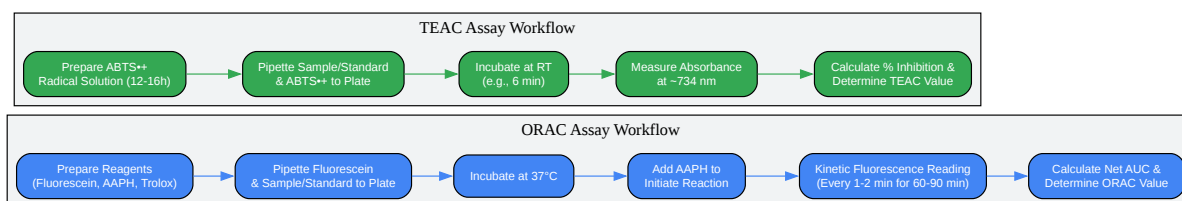
Procedure:

- Preparation of Reagents:

- ABTS Radical Cation (ABTS•+) Solution:
 - Prepare a 7 mM ABTS solution in water.
 - Prepare a 2.45 mM potassium persulfate solution in water.
 - Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
- ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
- Trolox Standards: Prepare a stock solution of Trolox and create a series of dilutions to generate a standard curve.
- Assay Procedure:
 - Pipette a specific volume of the sample or Trolox standard into the wells of the 96-well plate.
 - Add a larger volume of the ABTS•+ working solution to each well to initiate the reaction.
 - Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
 - Measure the absorbance of each well at 734 nm.
- Data Analysis:
 - Calculate the percentage of inhibition of the ABTS•+ radical for each sample and standard.
 - Plot the percentage of inhibition of the Trolox standards against their concentrations to create a standard curve.
 - Determine the TEAC value of the samples by interpolating their percentage of inhibition from the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).

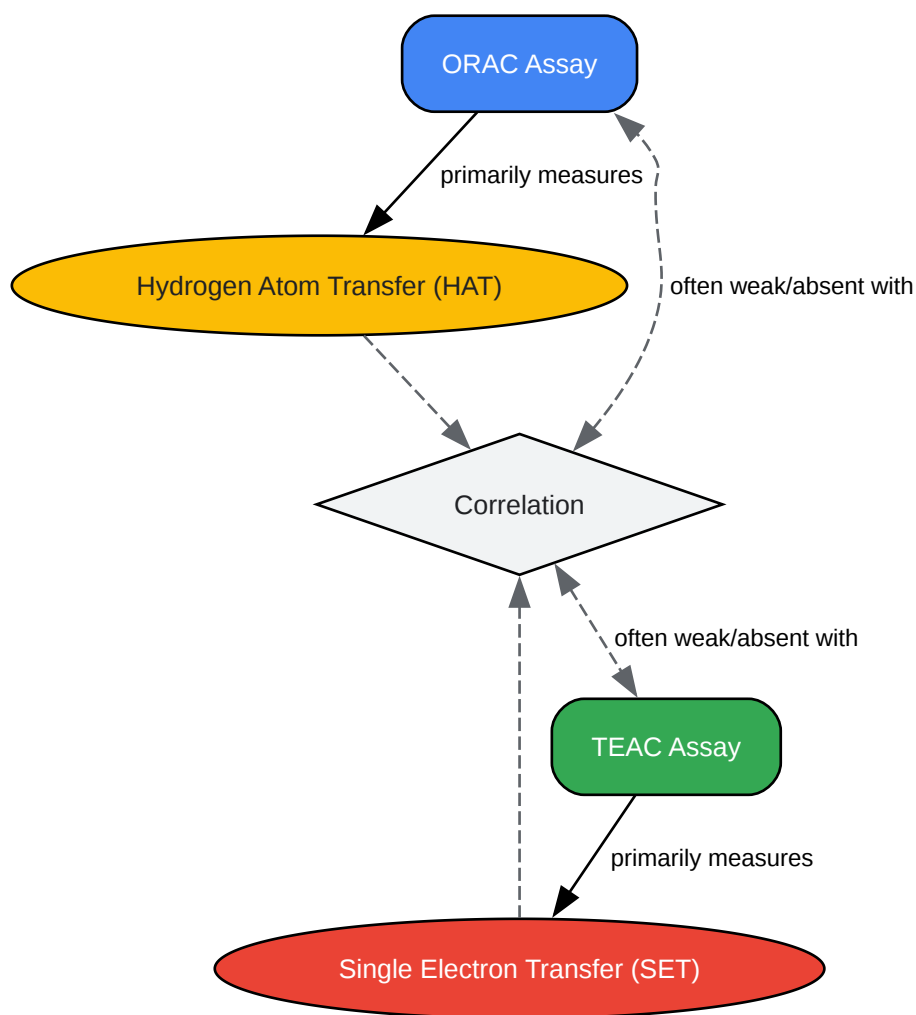
Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship between the ORAC and TEAC assays.



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Caption: Experimental workflows for the ORAC and TEAC assays.



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Caption: Logical relationship and mechanistic basis of ORAC and TEAC assays.

Conclusion

The ORAC and TEAC assays are valuable tools for assessing antioxidant capacity, but they are not interchangeable. The ORAC assay, based on a HAT mechanism, is often considered more biologically relevant but is more time-consuming. The TEAC assay, based on a SET mechanism, is simpler and faster but utilizes a non-physiological radical. The general lack of a strong correlation between the two assays underscores the importance of understanding their fundamental differences. For a comprehensive assessment of antioxidant properties, it is often advisable to use a battery of assays that measure different aspects of antioxidant activity. The choice between ORAC and TEAC should be carefully considered based on the specific objectives of the study and the chemical nature of the compounds being investigated.

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